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Compound of Interest

Compound Name: (S)-alpha-benzhydryl-proline-HCl

Cat. No.: B2530604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data (NMR, IR, MS) and characterization of

(S)-alpha-benzhydryl-proline hydrochloride. Despite a comprehensive search of scientific

literature and patent databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR,

IR, and MS) for (S)-alpha-benzhydryl-proline HCl is not publicly available at this time. While the

compound is listed by some commercial suppliers, they do not provide specific spectral data.

This guide, therefore, provides general methodologies for acquiring such data and presents

information on structurally related compounds to offer a comparative context.

Data Presentation: Spectroscopic Data of Related
Compounds
To provide a frame of reference, the following tables summarize spectroscopic data for proline

and one of its derivatives. It is crucial to note that these data are not for (S)-alpha-benzhydryl-

proline HCl and should be used for comparative purposes only.

Table 1: ¹H NMR and ¹³C NMR Data for L-Proline in D₂O
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Nucleus Chemical Shift (ppm)

¹H
4.12 (t, 1H), 3.38 (t, 2H), 2.35 (m, 1H), 2.05 (m,

3H)

¹³C 174.5, 61.8, 46.8, 30.2, 24.8

Table 2: IR and MS Data for Proline

Spectroscopic Technique Key Signals

IR (KBr, cm⁻¹)
3400-2500 (O-H and N-H stretch), 1650-1580

(C=O stretch)

Mass Spectrometry (EI) m/z 115 (M⁺), 70 (M-COOH)⁺

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a

compound such as (S)-alpha-benzhydryl-proline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent will

depend on the solubility of the hydrochloride salt.

¹H NMR Spectroscopy:

Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a

frequency of 400 MHz or higher.

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-

noise ratio.
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Process the data using an appropriate software, applying Fourier transformation, phase

correction, and baseline correction.

¹³C NMR Spectroscopy:

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse

sequence.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Data Acquisition:

Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

Perform a background scan of the empty ATR crystal prior to sample analysis.

Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):
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Infuse the sample solution into the ESI source of a mass spectrometer.

Operate the mass spectrometer in positive ion mode to detect the protonated molecule

[M+H]⁺.

Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for the

compound.

Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular

weight (for C₁₈H₂₀ClNO₂, the molecular weight is 317.81 g/mol ).

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of (S)-alpha-Benzhydryl-Proline
HCl: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2530604#spectroscopic-data-nmr-ir-ms-of-s-alpha-
benzhydryl-proline-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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